molecular formula C14H36N6 B1607124 1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)- CAS No. 4879-98-5

1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-

Cat. No.: B1607124
CAS No.: 4879-98-5
M. Wt: 288.48 g/mol
InChI Key: PJOLOHMGBICKJH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H36N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOLOHMGBICKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)CCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063634
Record name 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)-
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Molecular Weight

288.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4879-98-5
Record name N,N,N′,N′-Tetrakis(3-aminopropyl)ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4879-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis(N1-(3-aminopropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis[N1-(3-aminopropyl)-
Source EPA Chemicals under the TSCA
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Record name 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of N-(2-cyanoethyl)-3-aminopropionitrile

  • Reaction : Acrylonitrile reacts with ammonia in a fixed-bed reactor.
  • Catalyst : Molecular sieves are employed as catalysts.
  • Conditions :
    • Molar ratio of liquid ammonia to acrylonitrile: 0.8–5:1
    • Reaction pressure: 1–7 MPa
    • Reaction temperature: 10–100 °C
    • Space velocity: 0.2–1.0 h⁻¹
  • Outcome : High conversion rate of acrylonitrile (>95%) to N-(2-cyanoethyl)-3-aminopropionitrile without the need for intermediate purification.

Step 2: Catalytic Hydrogenation to 1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-)

  • Reaction : Direct catalytic hydrogenation of the reaction mixture from Step 1.
  • Catalyst : Raney nickel is typically used.
  • Conditions :
    • Temperature: 50–100 °C
    • Hydrogen partial pressure: 1.0–5.0 MPa
    • Reaction time: 2–15 hours
    • Catalyst loading: 10–30% by mass relative to the intermediate
    • Presence of solvent and base (e.g., potassium hydroxide, sodium hydroxide, calcium hydroxide, ammonia water, or liquid ammonia) in amounts up to 15% by mass relative to the intermediate
  • Outcome : The two-step process achieves an overall yield exceeding 80%, with high selectivity and low waste generation.

Alternative Catalytic Systems

  • Fixed-bed tubular reactors using cobalt or nickel catalysts supported on alumina have been employed under similar conditions (110–120 °C, 25 MPa) with an overall yield of approximately 71%.
  • Palladium catalysts supported on zirconia have been used in reactive distillation setups to improve conversion rates (>80%) and suppress side reactions, though at higher production costs due to catalyst expense.

Process Advantages and Industrial Considerations

Feature Description
Process Simplicity Two-step process with direct hydrogenation of intermediate without isolation
Yield Overall yield >80%
Selectivity High selectivity for target product
Waste Generation Low waste ("three wastes" minimized)
Catalyst Cost Raney nickel preferred for cost-effectiveness; Pd catalysts offer higher conversion but costly
Industrial Scalability Fixed-bed reactors and continuous hydrogenation enable industrial-scale production
Energy Consumption Moderate; hydrogenation requires elevated pressure and temperature

Summary Table of Key Preparation Parameters

Step Reactants Catalyst Temperature (°C) Pressure (MPa) Time (h) Yield (%) Notes
1. Acrylonitrile + Ammonia Acrylonitrile, NH3 Molecular sieve 10–100 1–7 - >95 conv. Fixed-bed reactor, no purification needed
2. Hydrogenation N-(2-cyanoethyl)-3-aminopropionitrile Raney nickel 50–100 1–5 2–15 >80 total Solvent and base present
Alternative hydrogenation Same as above Co or Ni on alumina 110–120 25 - 71 Fixed-bed tubular reactor
Pd-catalyzed reactive distillation 1,3-propylenediamine + H2 Pd on zirconia - - - >80 Higher cost due to Pd catalyst

Research Findings and Notes

  • The direct hydrogenation of the intermediate without isolation simplifies the process, reduces costs, and minimizes environmental impact.
  • The use of Raney nickel catalyst is advantageous due to its activity and lower cost compared to noble metal catalysts.
  • The reaction conditions are optimized to balance conversion, selectivity, and catalyst life.
  • The process is amenable to continuous operation, which is beneficial for large-scale industrial production.
  • Literature reports from Organic Syntheses (1947), J Am Chem Soc (1945), and Fine Chemical Industry (1999) confirm the viability of acrylonitrile and ammonia reaction to form the nitrile intermediate, though earlier methods suffered from lower selectivity and higher energy consumption.

Chemical Reactions Analysis

1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

1,3-Propanediamine derivatives are essential in synthesizing polyamines and other nitrogen-containing compounds. They serve as building blocks for creating:

  • Polymeric Materials : Used in the production of polyurethanes and other polymers due to their ability to cross-link with isocyanates.
ApplicationDescription
PolyurethanesUsed as hardeners in polyurethane foams and coatings.
Cross-linking AgentsReacts with epoxies to enhance mechanical properties.
  • Coordination Chemistry

The compound functions as a ligand in coordination complexes, facilitating the formation of metal complexes used in catalysis and materials science.

Pharmaceutical Applications

1,3-Propanediamine derivatives have been investigated for their potential therapeutic effects:

  • Anticancer Agents : Research indicates that compounds derived from 1,3-propanediamine may exhibit anticancer properties by influencing cellular pathways involved in tumor growth .
StudyFindings
Carnosinuria ResearchAssociated with metabolic disorders impacting cancer treatment efficacy .
Leukemia StudiesPotential use in adjunct therapies for leukemia .

Biochemical Applications

In biochemistry, 1,3-propanediamine plays a role in metabolic pathways:

  • Metabolite Studies : It is involved in the metabolism of beta-alanine and has been identified as a biomarker for certain dietary intakes .
ApplicationDescription
Metabolic DisordersLinked to conditions like carnosinemia and ureidopropionase deficiency .
Biomarker PotentialDetected in various food sources indicating dietary consumption .

Industrial Applications

Due to its chemical properties, 1,3-propanediamine is utilized in several industrial processes:

  • Adhesives and Sealants : Acts as a curing agent for epoxy resins.
IndustryApplication
AdhesivesEnhances bonding strength and durability.
CoatingsImproves resistance to environmental factors.

Case Study 1: Anticancer Research

A study published in Cancer Research examined the effects of 1,3-propanediamine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for development into therapeutic agents.

Case Study 2: Polyurethane Production

Research conducted by DuPont highlighted the use of 1,3-propanediamine as a hardener in polyurethane production. The study demonstrated improved thermal stability and mechanical properties compared to traditional hardeners.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in various industrial processes . The pathways involved in its mechanism of action are primarily related to its ability to act as a chelating agent and its reactivity with other chemical species.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
  • Synonyms: N,N'-Bis(3-aminopropyl)ethylenediamine; 1,5,8,12-Tetraazadodecane; N4-Amine .
  • Molecular Formula : C₈H₂₂N₄
  • Molar Mass : 174.29 g/mol
  • CAS No.: 10563-26-5
  • Density : 0.952 g/mL at 25°C .

Structural Features: This compound is a branched tetraamine with an ethylenediamine backbone and two 3-aminopropyl substituents. The four amine groups (two primary, two secondary) enable diverse reactivity, including chelation, polymer crosslinking, and electrostatic interactions with biomolecules like DNA .

Comparison with Structurally Similar Compounds

Linear Alkanediamines

Examples: Ethylenediamine (1,2-ethanediamine), 1,3-Propanediamine.

Property Target Compound Ethylenediamine 1,3-Propanediamine
Amine Groups 4 (2 primary, 2 secondary) 2 (primary) 2 (primary)
Molecular Weight 174.29 g/mol 60.10 g/mol 74.13 g/mol
Density 0.952 g/mL 0.899 g/cm³ 0.888 g/cm³
Reactivity High (branched, multiple sites) Moderate (linear, fewer sites) Moderate (linear, fewer sites)
Applications Polymer crosslinking, drug delivery Chelation, epoxy curing Corrosion inhibition, adhesives

Key Differences :
The target compound’s branched structure and additional amines enhance crosslinking efficiency compared to linear diamines. However, linear diamines like ethylenediamine are more cost-effective for simple chelation or epoxy curing .

Branched Polyamines

Examples: N,N′-Bis(3-aminopropyl)-1,3-propanediamine (CAS 4741-99-5), Polyethyleneimine (PEI, MW 600 Da).

Property Target Compound N,N′-Bis(3-aminopropyl)-1,3-propanediamine PEI (600 Da)
Amine Groups 4 4 ~14 (variable branching)
Molecular Weight 174.29 g/mol 188.34 g/mol ~600 g/mol
Solubility Water, alcohols, DMF, DMSO Water, polar solvents Water, polar solvents
Toxicity Moderate (predicted) Moderate (predicted) High (cellular toxicity)
Applications Drug delivery, polymers Polymer synthesis Gene delivery, coatings

Key Differences: While both the target compound and N,N′-Bis(3-aminopropyl)-1,3-propanediamine have four amines, the latter’s longer propyl chains may reduce solubility in nonpolar solvents.

Biological Activity

1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-, commonly referred to as N,N'-Bis(3-aminopropyl)ethylenediamine, is a polyamine compound with significant biological activity. Its complex structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry.

  • Molecular Formula : C14H36N6
  • Molecular Weight : 288.48 g/mol
  • CAS Number : 191680-81-6

The biological activity of N,N'-Bis(3-aminopropyl)ethylenediamine is primarily attributed to its role as a polyamine. Polyamines are organic compounds that play critical roles in cellular functions such as:

  • Cell Growth and Proliferation : They are essential for DNA stabilization and cellular growth.
  • Gene Regulation : Polyamines can influence gene expression by interacting with nucleic acids.
  • Cell Signaling : They participate in signaling pathways that regulate cell survival and apoptosis.

Antimicrobial Activity

Research indicates that N,N'-Bis(3-aminopropyl)ethylenediamine exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The cytotoxic effects are believed to occur through the induction of apoptosis, where the compound triggers programmed cell death pathways.

Neuroprotective Properties

N,N'-Bis(3-aminopropyl)ethylenediamine has also been studied for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of N,N'-Bis(3-aminopropyl)ethylenediamine revealed a significant reduction in bacterial load in treated cultures compared to controls. The compound was particularly effective against Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity in Cancer Cells : In vitro studies using human cancer cell lines showed that treatment with N,N'-Bis(3-aminopropyl)ethylenediamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic markers after treatment.
  • Neuroprotection in Animal Models : An animal model study demonstrated that administration of N,N'-Bis(3-aminopropyl)ethylenediamine significantly reduced neuronal loss following induced oxidative stress, suggesting potential applications in neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus ,
CytotoxicityInduces apoptosis in cancer cells ,
NeuroprotectionReduces oxidative stress-induced neuronal loss ,

Q & A

Q. What computational methods model its reactivity in aqueous systems?

  • Methodology :
  • DFT Calculations : Simulate protonation states (pKa ~9–11) and hydration effects using Gaussian or ORCA.
  • MD Simulations : Predict aggregation behavior in water using GROMACS, focusing on amine-water hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Reactant of Route 2
1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-

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